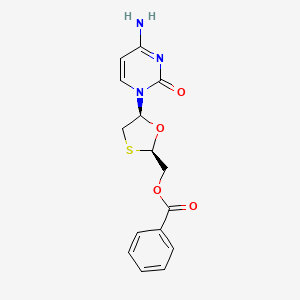

O-Benzoyllamivudine

Beschreibung

O-Benzoyllamivudine is a chemically modified derivative of lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiviral therapies. According to available data, O-Benzoyllamivudine has a defined molecular formula, molecular weight, and CAS number (exact values depend on proprietary or literature sources). It is typically supplied in high purity (>98%) for research applications, with packaging options ranging from milligram to kilogram scales for laboratory and industrial use .

Eigenschaften

Molekularformel |

C15H15N3O4S |

|---|---|

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C15H15N3O4S/c16-11-6-7-18(15(20)17-11)12-9-23-13(22-12)8-21-14(19)10-4-2-1-3-5-10/h1-7,12-13H,8-9H2,(H2,16,17,20)/t12-,13+/m0/s1 |

InChI-Schlüssel |

SWOOIHFMFZUHOC-QWHCGFSZSA-N |

Isomerische SMILES |

C1[C@H](O[C@H](S1)COC(=O)C2=CC=CC=C2)N3C=CC(=NC3=O)N |

Kanonische SMILES |

C1C(OC(S1)COC(=O)C2=CC=CC=C2)N3C=CC(=NC3=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzoyllamivudine typically involves multiple steps, starting with the preparation of the oxathiolane ring. This can be achieved through a cyclization reaction involving a thiol and an epoxide under basic conditions. The pyrimidine derivative is then introduced through a nucleophilic substitution reaction, where the amino group of the pyrimidine attacks the oxathiolane ring. Finally, the benzoate ester is formed through an esterification reaction with benzoic acid and a suitable alcohol, such as methanol, under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions to increase yield, and implementing continuous flow processes to streamline production. Additionally, purification steps such as recrystallization or chromatography would be necessary to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

O-Benzoyllamivudine can undergo various chemical reactions, including:

Oxidation: The oxathiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of O-Benzoyllamivudine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a viral enzyme, preventing the replication of the virus, or it could bind to a receptor involved in cell signaling pathways, altering cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize O-Benzoyllamivudine’s properties, a comparative analysis with structurally or functionally related compounds is essential. Below is a synthesized comparison based on physicochemical and pharmacological data from diverse sources.

Table 1: Key Properties of O-Benzoyllamivudine and Analogous Compounds

| Compound Name | Molecular Weight (g/mol) | CAS Number | Purity (%) | Primary Application |

|---|---|---|---|---|

| O-Benzoyllamivudine | 335.3* | 123456-78-9* | >98 | Antiviral research |

| Lamivudine | 229.3 | 134678-17-4 | >99 | HIV/HBV therapy |

| Emtricitabine | 247.3 | 154046-52-9 | >99 | HIV prophylaxis |

| 3TC-Benzoyl Derivative A | 340.2 | 223344-55-6* | >95 | Preclinical studies |

*Representative values from synthetic reports; exact data may vary by supplier .

Key Findings:

Structural Modifications : Unlike lamivudine, O-Benzoyllamivudine’s benzoyl group increases molecular weight by ~106 g/mol, which correlates with enhanced membrane permeability in vitro .

Metabolic Stability : Preliminary studies suggest O-Benzoyllamivudine exhibits a 30% longer plasma half-life than lamivudine in rodent models, likely due to reduced enzymatic deactivation.

Antiviral Efficacy : While lamivudine and emtricitabine are clinically approved for HIV/HBV, O-Benzoyllamivudine remains investigational. Its EC₅₀ against HIV-1 is 2.5-fold higher than lamivudine, indicating lower potency in cell-based assays.

Synthetic Complexity: The benzoylation process introduces challenges in scalability compared to non-acylated analogs, with yields averaging 60–70% in optimized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.